molecular formula C11H12N2O3 B3182527 Benzyl (R)-(2-oxoazetidin-3-yl)carbamate CAS No. 88198-42-9

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

Cat. No. B3182527
CAS RN: 88198-42-9
M. Wt: 220.22 g/mol
InChI Key: NQXRQYKIEKLAHI-SECBINFHSA-N
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Description

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

Benzyl carbamate can be synthesized from benzyl chloroformate with ammonia . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular weight of Benzyl carbamate is 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid . It is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Synthesis and Antibiotic Intermediate

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate serves as a key raw material in the synthesis of various pharmaceutical compounds, particularly antibiotics. A study by Chao et al. (2009) outlines a convenient one-step process for the preparation of a related compound, methyl 2-benzamidomethyl-3-oxobutanoate, which is a precursor in the synthesis of key intermediates for carbapenem antibiotics (Chao, Hao, & Wang, 2009).

Chiral Synthesis in Drug Development

In drug development, particularly for antibiotics like penem and carbapenem, the chiral synthesis of related compounds is crucial. Kametani et al. (1988) demonstrated the synthesis of 3-[(R)-1-Hydroxyethyl]-4-oxoazetidin-2-yl acetate, a key intermediate in this process, using a 1,3-dipolar cycloaddition reaction of a chiral nitrone (Kametani, Chu, & Honda, 1988).

Antitumor Applications

A study by Atassi and Tagnon (1975) explored the antitumor properties of a similar compound, R 17934-NSC 238159, demonstrating its efficacy against various types of leukemia and carcinomas. This research highlights the potential of related compounds in cancer treatment (Atassi & Tagnon, 1975).

Crystallographic and Stereochemical Studies

Crystallographic and stereochemical aspects of related β-lactam compounds are also a significant area of research. Tanaka et al. (2006) reported on the resolution of 4-oxoazetidin-2-yl benzoate by inclusion complexation with a chiral host compound, demonstrating the importance of the phenyl substituent for chiral recognition in inclusion crystals (Tanaka, Takenaka, & Caira, 2006).

Anti-inflammatory and Pain Management

Nuzzi et al. (2016) studied derivatives of 3-aminoazetidin-2-one for their potent, selective, and systemic inhibitory effects on intracellular NAAA activity. This research is significant for the development of therapeutic agents in pain and inflammation treatment (Nuzzi et al., 2016).

Antitubercular Applications

The work by Nimbalkar et al. (2018) on synthesizing novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide highlights its promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting its potential as a lead in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Mechanism of Action

Target of Action

Benzyl ®-(2-oxoazetidin-3-yl)carbamate is a type of carbamate . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of this compound could be amines in biochemical pathways.

Mode of Action

The carbamate functionality of Benzyl ®-(2-oxoazetidin-3-yl)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This compound interacts with its targets (amines) by forming a carbamate bond, which is relatively non-nucleophilic . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .

Biochemical Pathways

In the context of peptide synthesis, the carbamate group of Benzyl ®-(2-oxoazetidin-3-yl)carbamate plays a crucial role. It protects the amine group during the synthesis process, allowing for the successful formation of peptide bonds . Once the peptide synthesis is complete, the carbamate protecting group can be removed under relatively mild conditions .

Pharmacokinetics

Carbamates in general are known to have good chemical and proteolytic stabilities . They are capable of permeating cell membranes, which could potentially enhance their bioavailability .

Result of Action

The primary result of the action of Benzyl ®-(2-oxoazetidin-3-yl)carbamate is the protection of amines during peptide synthesis. This protection allows for the successful formation of peptide bonds without interference from unwanted reactions . After the peptide synthesis, the carbamate protecting group can be removed, leaving the desired peptide product .

Action Environment

The action of Benzyl ®-(2-oxoazetidin-3-yl)carbamate can be influenced by various environmental factors. For instance, the installation and removal of the carbamate protecting group can be achieved under relatively mild conditions . Extreme conditions such as strong acid or heat may lead to the premature removal of the protecting group . Therefore, the efficacy and stability of this compound can be significantly affected by the pH and temperature of its environment.

Safety and Hazards

Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be stored locked up and in a well-ventilated place . It should be disposed of to an approved waste disposal plant .

Future Directions

Benzimidazole-based carbamate derivatives have shown promising results as soil-borne anti-fungals . Future studies should focus on the efficacy of this fungicide on other soil-borne pathogens . The synthesis of more derivatives related to the current scaffold would be beneficial .

properties

IUPAC Name

benzyl N-[(3R)-2-oxoazetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXRQYKIEKLAHI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (R)-(2-oxoazetidin-3-yl)carbamate
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